molecular formula C16H24N2O5S B5433070 3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE

Cat. No.: B5433070
M. Wt: 356.4 g/mol
InChI Key: UXORHISZDMQKEJ-UHFFFAOYSA-N
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Description

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring a benzene ring substituted with a sulfonamide group, a morpholine ring, and an oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-hydroxybenzenesulfonamide with 2-chloroethyl morpholine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A compound with a similar morpholine ring structure.

    Morpholine derivatives: Compounds containing the morpholine ring, which exhibit various pharmacological activities.

Uniqueness

3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-3-6-17-24(20,21)14-4-5-15(13(2)11-14)23-12-16(19)18-7-9-22-10-8-18/h4-5,11,17H,3,6-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXORHISZDMQKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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